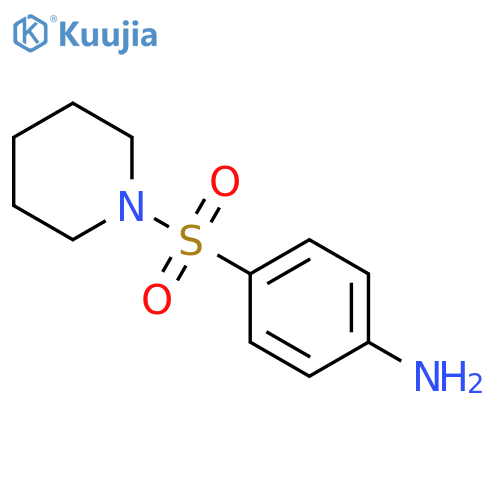

Cas no 6336-68-1 (4-(piperidine-1-sulfonyl)aniline)

4-(piperidine-1-sulfonyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(Piperidin-1-ylsulfonyl)aniline

- 4-(1-Piperidinylsulfonyl)aniline

- 4-(PIPERIDINE-1-SULFONYL)-PHENYLAMINE

- 4-(PIPERIDINOSULFONYL)ANILINE

- 4-piperidin-1-ylsulfonylaniline

- Benzenamine,4-(1-piperidinylsulfonyl)-

- 4-(piperidin-1-sulfonyl)phenylamine

- 4-(piperidin-1-ylsulphonyl)aniline

- 4-(piperidine-1-sulfonyl)aniline

- 4-(piperidylsulfonyl)aniline

- 4-(piperidylsulfonyl)phenylamine

- 4-Aminophenylsulphonylpiperidine

- Maybridge1_000153

- Piperidine, 1-[(4-aminophenyl)sulfonyl]-

- SCHEMBL165129

- AB00082842-01

- Cambridge id 5358277

- AKOS000268424

- Oprea1_776541

- 4-(1-Piperidinylsulfonyl)benzenamine

- MixCom1_000285

- DB-014341

- 4-(1-Piperidinylsulfonyl)aniline #

- NSC-39342

- SDCCGMLS-0066274.P001

- A834345

- 4-((piperidin-1-yl)sulfonyl)aniline

- 4-(1-piperidinylsulfonyl)phenylamine

- DTXSID50284853

- AE-641/00396057

- N-[4-(amino)phenylsulfonyl]-piperidine

- MFCD00276969

- SB43542

- STK053489

- Z56792396

- F1591-0987

- N-[4-(amino)phenylsulfonyl]piperidine

- 6336-68-1

- Oprea1_234254

- F88047

- NSC39342

- EN300-02199

- VU0016399-3

- CS-0206688

- N-(4-Aminophenylsulphonyl)piperidine

- LS-01043

- p-piperidinylsulfonyl phenylamine

- Piperidine, 1-[(4-aminophenyl)sulphonyl]-

- ALBB-000060

- 4-(piperidin-1-ylsulfonyl) aniline

- 4-(piperidin-1-ylsulfonyl)-aniline

-

- MDL: MFCD00276969

- インチ: InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2

- InChIKey: ZTTBIWZAAMPNBE-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 240.09300

- どういたいしつりょう: 240.093

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 71.8A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.284

- ゆうかいてん: 169 °C

- ふってん: 419.3°C at 760 mmHg

- フラッシュポイント: 207.4°C

- 屈折率: 1.602

- PSA: 71.78000

- LogP: 3.04330

4-(piperidine-1-sulfonyl)aniline セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R20/21/22

- セキュリティ用語:S24/25

4-(piperidine-1-sulfonyl)aniline 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-(piperidine-1-sulfonyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P991703-10mg |

4-(Piperidin-1-ylsulfonyl)aniline |

6336-68-1 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-02199-10.0g |

4-(piperidine-1-sulfonyl)aniline |

6336-68-1 | 95.0% | 10.0g |

$152.0 | 2025-03-21 | |

| abcr | AB150159-10 g |

4-(Piperidinosulfonyl)aniline; 95% |

6336-68-1 | 10g |

€539.60 | 2023-06-23 | ||

| Life Chemicals | F1591-0987-15mg |

4-(piperidine-1-sulfonyl)aniline |

6336-68-1 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Chemenu | CM112573-25g |

4-(piperidin-1-ylsulfonyl)aniline |

6336-68-1 | 95% | 25g |

$345 | 2023-02-18 | |

| Enamine | EN300-02199-0.5g |

4-(piperidine-1-sulfonyl)aniline |

6336-68-1 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Fluorochem | 015194-250mg |

4-(Piperidine-1-sulfonyl)-phenylamine |

6336-68-1 | 99% | 250mg |

£12.00 | 2022-03-01 | |

| Life Chemicals | F1591-0987-25mg |

4-(piperidine-1-sulfonyl)aniline |

6336-68-1 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1591-0987-40mg |

4-(piperidine-1-sulfonyl)aniline |

6336-68-1 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Alichem | A129004880-25g |

4-(Piperidin-1-ylsulfonyl)aniline |

6336-68-1 | 95% | 25g |

$310.08 | 2023-09-01 |

4-(piperidine-1-sulfonyl)aniline 関連文献

-

Hui-Zhen Zhang,Ponmani Jeyakkumar,Kannekanti Vijaya Kumar,Cheng-He Zhou New J. Chem. 2015 39 5776

4-(piperidine-1-sulfonyl)anilineに関する追加情報

Professional Introduction to 4-(piperidine-1-sulfonyl)aniline (CAS No. 6336-68-1)

4-(piperidine-1-sulfonyl)aniline, identified by its CAS number 6336-68-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamide derivatives, which have been widely studied for their diverse biological activities and potential therapeutic applications. The structural features of 4-(piperidine-1-sulfonyl)aniline, particularly the presence of a piperidine-1-sulfonyl group and an aniline moiety, contribute to its unique chemical properties and biological interactions.

The< strong>piperidine ring is a six-membered heterocyclic amine that is commonly found in many biologically active molecules. Its ability to form stable hydrogen bonds and its role in modulating the conformational flexibility of molecules make it a valuable scaffold in drug design. In contrast, the< strong>aniline moiety, an aromatic amine, contributes to the compound's solubility and reactivity, enabling it to interact with various biological targets. The sulfonamide linkage between these two groups enhances the compound's bioavailability and binding affinity.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>4-(piperidine-1-sulfonyl)aniline structure has been explored for its potential in modulating enzyme activity and receptor binding. For instance, studies have shown that this compound can interact with various protein targets, leading to inhibitory effects on enzymes such as kinases and phosphodiesterases.

In the realm of oncology research, 4-(piperidine-1-sulfonyl)aniline has garnered attention as a lead compound for developing targeted cancer therapies. The< strong>piperidine-sulfonamide moiety has been found to enhance the binding affinity of small molecules to cancer-specific targets, leading to improved therapeutic efficacy. Preclinical studies have demonstrated that derivatives of this compound can inhibit the growth of tumor cells by disrupting key signaling pathways involved in cell proliferation and survival.

The pharmacokinetic properties of 4-(piperidine-1-sulfonyl)aniline are also of great interest. Its molecular structure allows for favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development. The sulfonamide group enhances water solubility, while the piperidine ring contributes to metabolic stability. These properties make it an attractive candidate for further optimization into a clinical drug candidate.

Furthermore, the< strong>4-(piperidine-1-sulfonyl)aniline scaffold has been used as a basis for designing molecules with enhanced selectivity and reduced toxicity. By modifying various substituents on the piperidine and aniline rings, researchers can fine-tune the biological activity of the compound. This approach has led to the discovery of several novel derivatives with improved pharmacological profiles.

The synthesis of 4-(piperidine-1-sulfonyl)aniline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group typically involves sulfonylation reactions followed by condensation with aniline derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both preclinical and clinical studies.

The< strong>piperidine-sulfonamide core has also been explored in other therapeutic areas beyond oncology. For example, it has shown promise in treating inflammatory diseases by inhibiting key pro-inflammatory cytokines. Additionally, derivatives of this compound have been investigated for their potential in managing neurological disorders by modulating neurotransmitter activity.

In conclusion, 4-(piperidine-1-sulfonyl)aniline (CAS No. 6336-68-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it a valuable scaffold for drug development. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, highlighting its importance in modern medicinal chemistry.

6336-68-1 (4-(piperidine-1-sulfonyl)aniline) 関連製品

- 109069-00-3(4-(3-Methylpiperidin-1-yl)sulfonylaniline)

- 91619-38-4(1-(3-Aminophenyl)sulfonylpyrrolidine)

- 5339-59-3(N,N-Dibutylbenzenesulfonamide)

- 22184-99-2(3-(Piperidin-1-yl)sulphonylaniline)

- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)

- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)

- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)

- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)